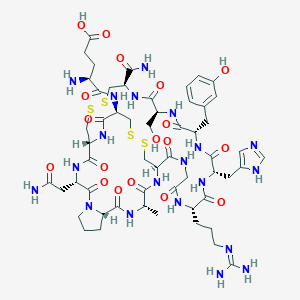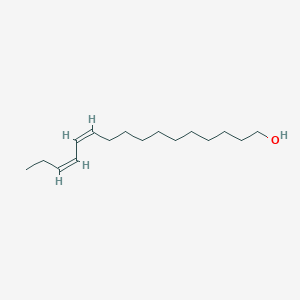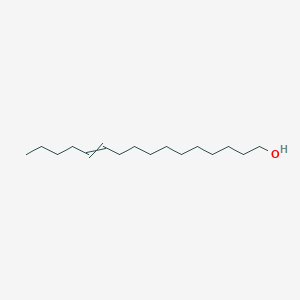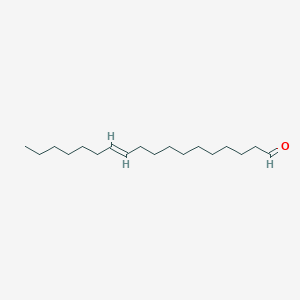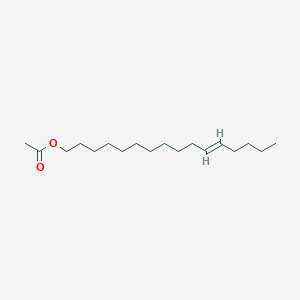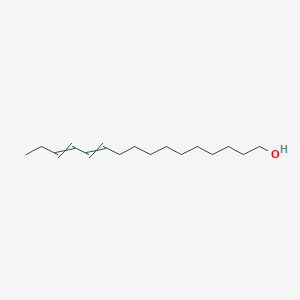
(11z,13e)-Hexadecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11z,13e)-Hexadecadien-1-ol, commonly known as HHD, is a long-chain alcohol that is widely used in scientific research. It is a colorless liquid with a floral odor and is produced by many plants and insects. HHD is an important molecule in the field of chemistry, biochemistry, and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
HHD has a wide range of scientific research applications. It is commonly used as a pheromone in insect behavior studies. HHD is also used as a flavoring agent in the food industry. In addition, HHD is used in the fragrance industry to produce floral scents.
Wirkmechanismus
The mechanism of action of HHD is not fully understood. However, it is believed that HHD acts as a pheromone by binding to specific receptors in the olfactory system of insects. This binding triggers a series of biochemical reactions that result in a behavioral response.
Biochemische Und Physiologische Effekte
HHD has been shown to have several biochemical and physiological effects. In insects, HHD has been shown to elicit a variety of behaviors, including mating behavior, aggregation, and feeding behavior. In mammals, HHD has been shown to have anxiolytic effects, reducing anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
HHD has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. HHD is also readily available and inexpensive. However, one limitation of HHD is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on HHD. One area of research could be the development of new synthesis methods for HHD that are more efficient and cost-effective. Another area of research could be the investigation of the mechanism of action of HHD in insects and mammals. Additionally, the potential use of HHD as a therapeutic agent for anxiety and stress-related disorders in humans could be explored.
Conclusion:
In conclusion, (11z,13e)-Hexadecadien-1-ol is an important molecule in scientific research due to its unique properties and wide range of applications. It is commonly used as a pheromone in insect behavior studies and as a flavoring agent in the food industry. HHD has several biochemical and physiological effects and has potential therapeutic applications for anxiety and stress-related disorders. Further research on HHD is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
HHD can be synthesized by several methods such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The most commonly used method for synthesizing HHD is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. The reaction produces an alkene, which is then hydrogenated to produce HHD.
Eigenschaften
CAS-Nummer |
111872-80-1 |
|---|---|
Produktname |
(11z,13e)-Hexadecadien-1-ol |
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |
InChI-Schlüssel |
GKFQVSXEEVMHMA-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCCO |
Reinheit |
97% |
Synonyme |
hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




